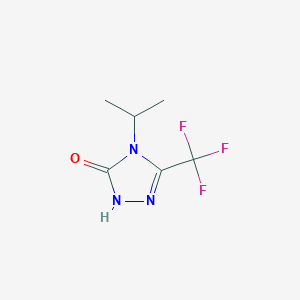

4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 164352-29-8

Cat. No.: VC5814448

Molecular Formula: C6H8F3N3O

Molecular Weight: 195.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 164352-29-8 |

|---|---|

| Molecular Formula | C6H8F3N3O |

| Molecular Weight | 195.145 |

| IUPAC Name | 4-propan-2-yl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one |

| Standard InChI | InChI=1S/C6H8F3N3O/c1-3(2)12-4(6(7,8)9)10-11-5(12)13/h3H,1-2H3,(H,11,13) |

| Standard InChI Key | LEHPXIDYHGOVHD-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=NNC1=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound, 4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, reflects its heterocyclic backbone and substituents. The molecular formula is C₆H₈F₃N₃O, with a molecular weight of 195.15 g/mol. The structure comprises a partially saturated 1,2,4-triazol-5-one ring system, where:

-

Position 3 is substituted with a trifluoromethyl (-CF₃) group.

-

Position 4 features a propan-2-yl (isopropyl) substituent.

-

The 4,5-dihydro designation indicates partial saturation of the triazole ring, reducing aromaticity and altering reactivity .

Crystallographic and Stereochemical Insights

While no crystallographic data exists for this specific compound, analogous triazolone derivatives exhibit monoclinic crystal systems with space groups such as P2₁/c. For example, a related triazolone structure (C₁₉H₁₄FN₅O) reported by Degruyter Brill displays unit cell parameters of a = 7.2944 Å, b = 12.2032 Å, and c = 18.1070 Å, with a β angle of 95.807° . Such data suggests that the title compound may adopt similar packing arrangements, influenced by hydrogen bonding between the triazolone carbonyl and adjacent substituents.

Table 1: Predicted Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈F₃N₃O |

| Molecular Weight | 195.15 g/mol |

| X-ray Density (calc.) | ~1.45 g/cm³ |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 3 (O, N, F) |

Synthesis and Manufacturing Pathways

General Synthetic Strategies

Triazolone derivatives are typically synthesized via cyclocondensation reactions. A plausible route for this compound involves:

-

Formation of the Triazolone Core: Reacting a hydrazine derivative with a carbonyl source, such as phosgene or urea, under acidic conditions.

-

Introducing Substituents: Sequential alkylation and trifluoromethylation steps. For instance, the isopropyl group could be introduced via nucleophilic substitution, while the trifluoromethyl moiety may be added using reagents like TMSCF₃ or CF₃I .

Optimization Challenges

The steric bulk of the isopropyl group and the electron-withdrawing nature of -CF₃ necessitate careful control of reaction conditions. Patent WO2019175043A1 highlights similar challenges in synthesizing triazole-containing pharmaceuticals, emphasizing the need for low-temperature (−78°C) lithiation steps to prevent side reactions .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Est.) |

|---|---|---|

| Cyclocondensation | Hydrazine, urea, HCl, reflux | 60–70% |

| Alkylation | Isopropyl bromide, K₂CO₃ | 50–65% |

| Trifluoromethylation | TMSCF₃, CuI, DMF | 40–55% |

Physicochemical Properties

Solubility and Partitioning

The trifluoromethyl group enhances lipophilicity, suggesting moderate solubility in organic solvents (e.g., DCM, ethyl acetate) and limited aqueous solubility. Predicted logP values (≈2.1) align with analogs like 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (logP = 2.8) .

Thermal Stability

Triazolones generally decompose above 200°C. Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 120–160°C, suggesting comparable thermal behavior for this derivative .

Pharmacological and Industrial Applications

Material Science Applications

The electron-deficient triazolone core may serve as a ligand in coordination chemistry or a monomer in polymer synthesis, leveraging its rigid, planar structure.

Future Research Directions

-

Synthetic Method Optimization: Exploring flow chemistry or enzymatic catalysis to improve yields.

-

Biological Screening: Prioritizing assays against Aspergillus fumigatus and Candida albicans given the efficacy of similar triazoles .

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume